molecular formula C6H7BrN2O2 B187752 5-Bromo-1,3-dimethyluracil CAS No. 7033-39-8

5-Bromo-1,3-dimethyluracil

Cat. No.: B187752
CAS No.: 7033-39-8
M. Wt: 219.04 g/mol
InChI Key: QITOSXPGCRFMDG-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dimethyluracil is a brominated derivative of uracil, a pyrimidine nucleobase. It is a white to off-white crystalline powder with the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 g/mol

Mechanism of Action

Target of Action

The primary target of 5-Bromo-1,3-dimethyluracil is the respiratory system . This compound interacts with the respiratory system, affecting its function and potentially leading to changes in respiratory health.

Mode of Action

It has been observed that the compound undergoes aphotoinduced cross-coupling reaction with electron-rich aromatics . This suggests that the compound may interact with its targets through a photochemical process.

Biochemical Pathways

The compound’s photochemical reactions suggest that it may influence pathways related tolight-dependent reactions or photochemical processes .

Result of Action

It has been observed that irradiation of the compound yields a new photoadduct . This suggests that the compound may induce structural changes in its targets, potentially altering their function.

Action Environment

The action of this compound is influenced by environmental factors such as light. The compound undergoes photochemical reactions, suggesting that its action, efficacy, and stability may be affected by light exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-1,3-dimethyluracil can be synthesized through the bromination of 1,3-dimethyluracil. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the uracil ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dimethyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-1,3-dimethyluracil has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluracil: Lacks the bromine atom, making it less reactive in substitution and photochemical reactions.

    5-Fluoro-1,3-dimethyluracil: Contains a fluorine atom instead of bromine, leading to different reactivity and applications.

    5-Chloro-1,3-dimethyluracil: Contains a chlorine atom, which also affects its chemical properties and reactivity.

Uniqueness

5-Bromo-1,3-dimethyluracil is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and photochemical reactions. This makes it a valuable compound in synthetic chemistry and photochemical studies .

Properties

IUPAC Name

5-bromo-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITOSXPGCRFMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220612
Record name 5-Bromo-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7033-39-8
Record name 5-Bromo-1,3-dimethyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007033398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,3-dimethyluracil
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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